(furan-3-yl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Furan-3-yl)trimethylsilane: is an organosilicon compound that features a furan ring attached to a trimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Silylation of Enone: One common method involves the silylation of enone derived from furan-3-carbaldehyde.
Aldol Condensation: Another method involves the aldol condensation of furan-3-carbaldehyde with acetone in an aqueous sodium hydroxide solution, followed by silylation.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Furan-3-yl)trimethylsilane can undergo oxidation reactions, typically forming furan derivatives with various functional groups.
Substitution: This compound can participate in substitution reactions, where the trimethylsilane group can be replaced by other functional groups under appropriate conditions.
Addition Reactions: It can also undergo addition reactions with dienophiles, leading to the formation of polycyclic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Addition: Lewis acids like zinc chloride or catalysts like L-proline are often used in addition reactions.
Major Products:
Oxidation: Furan derivatives with hydroxyl or carbonyl groups.
Substitution: Various substituted furans.
Addition: Polycyclic compounds with furan rings.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (Furan-3-yl)trimethylsilane is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Antibacterial Agents: Derivatives of this compound have shown potential as antibacterial agents, particularly against drug-resistant strains.
Industry:
Mechanism of Action
The exact mechanism of action of (furan-3-yl)trimethylsilane in various reactions involves the interaction of the furan ring and the trimethylsilane group with different reagents. The furan ring can act as a nucleophile or electrophile, depending on the reaction conditions, while the trimethylsilane group can stabilize intermediates or facilitate the formation of new bonds .
Comparison with Similar Compounds
Trimethylsilane: A simpler compound with a similar trimethylsilane group but without the furan ring.
Furan-3-ylethynyltrimethylsilane: Another derivative with an ethynyl group instead of the trimethylsilane group.
Uniqueness:
Properties
CAS No. |
29788-22-5 |
---|---|
Molecular Formula |
C7H12OSi |
Molecular Weight |
140.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.